molecular formula C12H15BrO B15257851 1-(4-Bromophenyl)-3-methylcyclopentan-1-ol

1-(4-Bromophenyl)-3-methylcyclopentan-1-ol

Cat. No.: B15257851
M. Wt: 255.15 g/mol
InChI Key: HVCUGKVAMXVOIP-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-3-methylcyclopentan-1-ol is an organic compound characterized by a cyclopentane ring substituted with a bromophenyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenyl)-3-methylcyclopentan-1-ol typically involves the reaction of 4-bromobenzyl chloride with 3-methylcyclopentanone in the presence of a base such as sodium hydride. The reaction proceeds through a nucleophilic substitution mechanism, followed by reduction to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques ensures the production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromophenyl)-3-methylcyclopentan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium methoxide, potassium cyanide, and other nucleophiles.

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-3-methylcyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .

Comparison with Similar Compounds

  • 1-(4-Bromophenyl)-2-methylcyclopentan-1-ol
  • 1-(4-Bromophenyl)-3-ethylcyclopentan-1-ol
  • 1-(4-Chlorophenyl)-3-methylcyclopentan-1-ol

Comparison: 1-(4-Bromophenyl)-3-methylcyclopentan-1-ol is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and potency in biological assays .

Properties

Molecular Formula

C12H15BrO

Molecular Weight

255.15 g/mol

IUPAC Name

1-(4-bromophenyl)-3-methylcyclopentan-1-ol

InChI

InChI=1S/C12H15BrO/c1-9-6-7-12(14,8-9)10-2-4-11(13)5-3-10/h2-5,9,14H,6-8H2,1H3

InChI Key

HVCUGKVAMXVOIP-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C1)(C2=CC=C(C=C2)Br)O

Origin of Product

United States

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